![molecular formula C14H16N2 B1373774 Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amin CAS No. 1178242-67-5](/img/structure/B1373774.png)
Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amin
Übersicht
Beschreibung
“Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” is a chemical compound that contains a pyridine ring and a phenyl ring . It is used in the preparation of various derivatives and can be used in the detection of their activity as antileukemia agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The molecular structure of “Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” is characterized by a pyridine and a phenyl ring . The pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .
Chemical Reactions Analysis
“Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” can undergo various chemical reactions. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the target’s function . The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
The physicochemical parameters of similar compounds suggest that they may have favorable adme properties .
Result of Action
Similar compounds have shown significant biological activity .
Action Environment
Similar compounds have shown varying degrees of stability and efficacy under different environmental conditions .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine has several advantages for use in lab experiments. First, it is relatively easy to synthesize and is relatively stable in aqueous solution. Second, it is relatively non-toxic, making it safe for use in lab experiments. Third, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications.
However, there are also some limitations to using this compound in lab experiments. First, it is not very soluble in water, making it difficult to use in certain experiments. Second, it has a relatively short half-life, making it difficult to use in long-term experiments. Third, it is not very stable in organic solvents, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine. First, further research could be conducted to determine the exact mechanism of action of this compound. Second, further research could be conducted to explore the potential therapeutic applications of this compound. Third, further research could be conducted to explore the potential toxicity of this compound. Fourth, further research could be conducted to explore the potential interactions of this compound with other drugs. Fifth, further research could be conducted to explore the potential interactions of this compound with environmental pollutants. Finally, further research could be conducted to explore the potential applications of this compound in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antituberkulosemittel
Forscher haben Derivate von Pyrazin, wie zum Beispiel Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amin, auf ihr Potenzial als Antituberkulosemittel untersucht. Diese Verbindungen wurden entwickelt, synthetisiert und auf ihre Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht. Einige Derivate haben signifikante Hemmkonzentrationen (IC50) gezeigt und gelten als nicht-toxisch für menschliche Zellen, was sie zu vielversprechenden Kandidaten für neue Anti-TB-Medikamente macht .
Antiangiogenetische Mittel
Die Verbindung wurde auf ihre antiangiogenetischen Eigenschaften untersucht, d. h. den Prozess der Hemmung des Wachstums neuer Blutgefäße. Dies ist besonders wichtig in der Krebsbehandlung, da das Wachstum von Tumoren von der Angiogenese abhängt. Neuartige Derivate dieser Verbindung wurden synthetisiert und zeigen, dass sie die Blutgefäßbildung in vivo blockieren, was auf ein Potenzial als Antikrebsmittel hindeutet, indem sie sowohl antiangiogenetische als auch zytotoxische Wirkungen entfalten .
DNA-Spaltungsstudien
Einige Derivate von this compound wurden auf ihre Fähigkeit zur Spaltung von DNA untersucht. Dies ist eine kritische Aktion für Antikrebsmittel, da sie zur Hemmung des Wachstums von Tumorzellen führen kann. Die Verbindungen haben in DNA-Bindungs-/Spaltungsassays unterschiedliche Wanderungs- und Bandintensitäten gezeigt, was auf ihr Potenzial als Antikrebsmittel hindeutet .
Arzneimittelentwicklung
Das strukturelle Gerüst von this compound dient als vielseitiges Gerüst in der Arzneimittelforschung. Seine Derivate wurden bei der Entwicklung neuer Moleküle mit potenziellen therapeutischen Anwendungen eingesetzt, einschließlich der Behandlung verschiedener Krankheiten .
Hemmung von Proteinrezeptoren
Derivate dieser Verbindung wurden auf ihre inhibitorischen Wirkungen auf spezifische Proteinrezeptoren untersucht. Beispielsweise wurden sie auf ihre Wirksamkeit gegen den RORγt-Rezeptor untersucht, der an der Regulation von Immunantworten beteiligt ist und möglicherweise Auswirkungen auf die Behandlung von Autoimmunerkrankungen hat .
Leukämiebehandlung
Die Verbindung wurde strukturell charakterisiert und zur Behandlung von Leukämie eingesetzt. Sie hemmt insbesondere die Aktivität von Tyrosinkinasen, Enzyme, die das Wachstum von Krebszellen fördern können. Dies deutet auf eine mögliche Anwendung in der zielgerichteten Krebstherapie hin .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(4-methylphenyl)-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNMMSVFORYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)
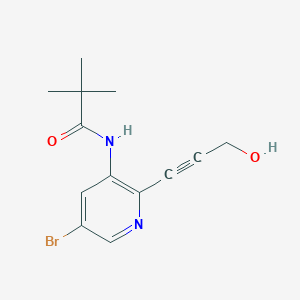



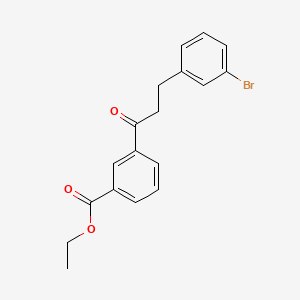
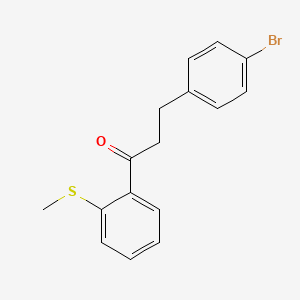

![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)


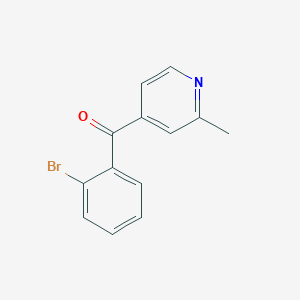
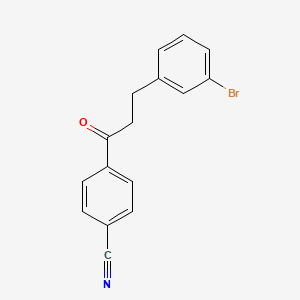
Amine Hydrochloride](/img/structure/B1373714.png)